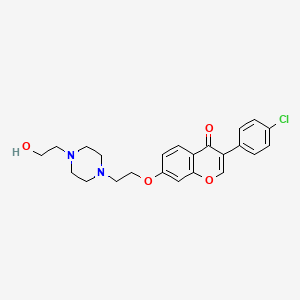

3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one

Description

3-(4-Chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one (hereafter referred to as CPEO-43) is a synthetic isoflavone derivative designed to enhance the antitumor efficacy of its parent compound, daidzein. Structurally, it features a 4-chlorophenyl group at position 3 and a 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy chain at position 7 of the chromen-4-one core . This modification significantly improves its pharmacological profile, as demonstrated by its IC50 values of 2.51 μM and 0.87 μM against A549 lung cancer and HCT116 colon cancer cells, respectively—markedly superior to daidzein’s minimal activity . The compound’s synthesis involves sequential Friedel-Crafts acylation, cyclization, and substitution reactions, achieving high purity (validated via FT-IR, NMR, and UPLC) .

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4/c24-18-3-1-17(2-4-18)21-16-30-22-15-19(5-6-20(22)23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFCLNKQNZVYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl ketone and 4H-chromen-4-one.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chlorophenyl ketone and a suitable aldehyde under acidic or basic conditions.

Piperazine Derivative Addition: The intermediate is then reacted with a piperazine derivative, specifically 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanol, under controlled conditions to form the final product.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes where feasible. Industrial production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one ring, potentially converting it to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chromen-4-one Derivatives

Key Structural Insights :

- Position 3 : The 4-chlorophenyl group in CPEO-43 enhances lipophilicity and π-π stacking compared to methoxy or hydroxyl groups in analogues (e.g., compounds 12, 14) .

- Position 7: The hydroxyethylpiperazine chain in CPEO-43 introduces hydrogen-bonding capacity and improved solubility relative to non-polar substituents (e.g., propargylamino in compound 12) .

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., CPEO-43, compound 17) generally exhibit better solubility and metabolic stability than piperidine analogues (e.g., compound 14) due to nitrogen spacing .

Table 2: Anticancer and Enzyme Inhibition Profiles

Activity Insights :

- CPEO-43’s anticancer efficacy is exceptional among chromen-4-one derivatives, likely due to synergistic effects of the 4-chlorophenyl group and hydrophilic piperazine chain .

- Compounds with piperazine-acetylated or methylated side chains (e.g., compound 17) may prioritize solubility over target binding, reducing potency compared to CPEO-43 .

Biological Activity

3-(4-Chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one, also known by its CAS number 921162-36-9, is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C24H27ClN2O4

- Molecular Weight : 442.94 g/mol

- Chemical Structure : The compound features a chromenone backbone with a piperazine moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Chromone derivatives have been explored for their anticancer properties. The piperazine ring in the structure may contribute to enhanced interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells. While direct studies on this specific compound are scarce, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

The proposed mechanism of action for compounds like this compound involves:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative stress in cells.

- Interference with Cell Signaling Pathways : The piperazine moiety can interact with neurotransmitter receptors and other signaling proteins, influencing cellular responses.

Study on Related Chromenone Derivatives

A study published in Molecules focused on the synthesis and evaluation of various chromenone derivatives for their biological activities . The findings suggested that modifications on the chromenone structure can significantly alter its biological effects, indicating the potential for tailored therapeutic applications.

Anticancer Studies

In a broader investigation into chromenone derivatives, several studies have highlighted their efficacy against different cancer types, including breast and prostate cancers. These studies often utilize cell viability assays to determine the effectiveness of the compounds against specific cancer cell lines.

Q & A

Q. How to design a SAR study for optimizing substituent effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.